molecular formula C8H12ClN3O3 B14162299 Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Cat. No.: B14162299
M. Wt: 233.65 g/mol
InChI Key: MEIHCOXFHXNIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a chemical compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like the amino, hydroxyl, and carboxylate groups makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with formamide to form the pyrimidine ring. This is followed by the introduction of the aminomethyl group through a Mannich reaction, where formaldehyde and a secondary amine are used. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis machines can be employed to ensure consistent quality and yield. The purification process typically involves crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The carboxylate group can participate in ionic interactions, further stabilizing the binding to the target molecule. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Similar structure but with an indole ring instead of a pyrimidine ring.

    Ethyl 2-(aminomethyl)-4-hydroxy-1H-imidazole-5-carboxylate hydrochloride: Similar structure but with an imidazole ring.

Uniqueness

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is unique due to its pyrimidine ring, which imparts different electronic properties and reactivity compared to indole and imidazole derivatives. This uniqueness makes it suitable for specific applications where pyrimidine’s properties are advantageous.

Properties

Molecular Formula

C8H12ClN3O3

Molecular Weight

233.65 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O3.ClH/c1-2-14-8(13)5-4-10-6(3-9)11-7(5)12;/h4H,2-3,9H2,1H3,(H,10,11,12);1H

InChI Key

MEIHCOXFHXNIOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)CN.Cl

Origin of Product

United States

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